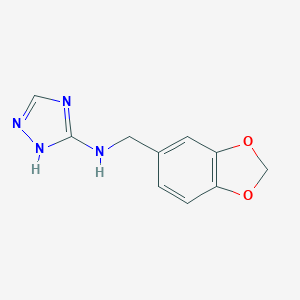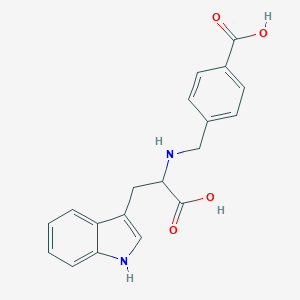
N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine, also known as BDMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as pharmacology and medicine. BDMT is a triazole derivative that has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine has also been shown to increase the production of reactive oxygen species, which can lead to cell death in cancer cells.
Biochemical and Physiological Effects:
N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and anti-tumor properties. N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine has also been shown to improve cognitive function and memory in animal models, making it a potential candidate for further research in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine is its low toxicity and high selectivity towards cancer cells, making it a potential candidate for further research in cancer treatment. However, one of the limitations of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine is its poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for further research on N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine. One of the most promising directions is its use as a potential anti-cancer agent, particularly in the treatment of breast and lung cancers. Further research is also needed to fully understand the mechanism of action of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine and its potential applications in the treatment of neurodegenerative diseases. Additionally, research is needed to develop more efficient methods for synthesizing N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine and improving its solubility in water.
Métodos De Síntesis
The synthesis of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine can be achieved through various methods, including the reaction of 1,3-benzodioxole with hydrazine hydrate and triethyl orthoformate. Another method involves the reaction of 1,3-benzodioxole with hydrazine hydrate and 1,1,1-trichloroacetone. Both methods have been shown to yield N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine in good yields and high purity.
Aplicaciones Científicas De Investigación
N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine has been the subject of various scientific research studies due to its potential applications in pharmacology and medicine. One of the most promising applications of N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine is its use as a potential anti-cancer agent. Studies have shown that N-(1,3-Benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for further research in cancer treatment.
Propiedades
Fórmula molecular |
C10H10N4O2 |
|---|---|
Peso molecular |
218.21 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-1H-1,2,4-triazol-5-amine |
InChI |
InChI=1S/C10H10N4O2/c1-2-8-9(16-6-15-8)3-7(1)4-11-10-12-5-13-14-10/h1-3,5H,4,6H2,(H2,11,12,13,14) |
Clave InChI |
NPGMTKIYCSSXFR-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NN3 |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CNC3=NC=NN3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-(4-fluorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275545.png)
![[2-(2-fluorophenyl)ethyl]{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275546.png)
![{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}(tetrahydrofuran-2-ylmethyl)amine](/img/structure/B275548.png)
![2-({3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amino)butan-1-ol](/img/structure/B275549.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-2-(morpholin-4-yl)ethanamine](/img/structure/B275556.png)

![N-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzyl}-2-methyl-2H-tetrazol-5-amine](/img/structure/B275560.png)
![(2-cyclohex-1-en-1-ylethyl){3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}amine](/img/structure/B275562.png)
![N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}cycloheptanamine](/img/structure/B275563.png)
![2-{4-[(Cyclopropylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275565.png)
![2-(4-{[(4-Fluorobenzyl)amino]methyl}-2-methoxyphenoxy)ethanol](/img/structure/B275566.png)
![2-{4-[(Ethylamino)methyl]-2-methoxyphenoxy}ethanol](/img/structure/B275567.png)
![3-(5-{[(Furan-2-ylmethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275568.png)
![3-(5-{[(2-Hydroxy-2-phenylethyl)amino]methyl}furan-2-yl)benzoic acid](/img/structure/B275570.png)